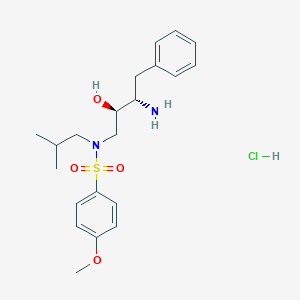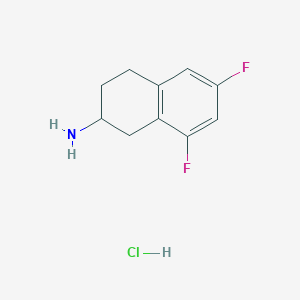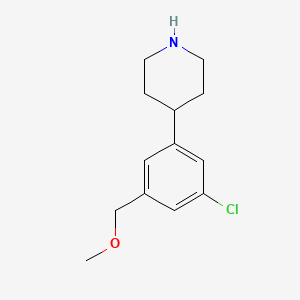
trans-4-Propylpyrrolidin-3-ol HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-Propylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-4-Propylpyrrolidin-3-ol hydrochloride typically begins with commercially available starting materials such as 4-propylpyrrolidine and appropriate reagents for hydroxylation.
Purification: The resulting trans-4-Propylpyrrolidin-3-ol is then purified through crystallization or chromatography.
Formation of Hydrochloride Salt: The final step involves the reaction of trans-4-Propylpyrrolidin-3-ol with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
Industrial Production Methods: Industrial production methods may involve large-scale microbial fermentation processes or continuous flow chemical synthesis to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: trans-4-Propylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming trans-4-propylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of 4-propylpyrrolidin-3-one.
Reduction: Formation of trans-4-propylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学的研究の応用
作用機序
The mechanism of action of trans-4-Propylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . This can lead to various biological effects, including enzyme inhibition or receptor activation.
類似化合物との比較
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and propyl groups.
trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative with different biological activities.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.
Uniqueness:
- The presence of both the hydroxyl and propyl groups in trans-4-Propylpyrrolidin-3-ol hydrochloride provides unique chemical reactivity and biological activity compared to its analogs .
- Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(3S,4R)-4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
InChIキー |
FECIVVIUQJHLRT-ZJLYAJKPSA-N |
異性体SMILES |
CCC[C@@H]1CNC[C@H]1O.Cl |
正規SMILES |
CCCC1CNCC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


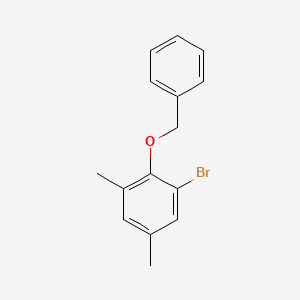
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
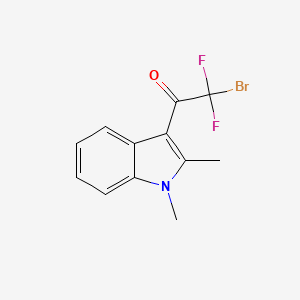

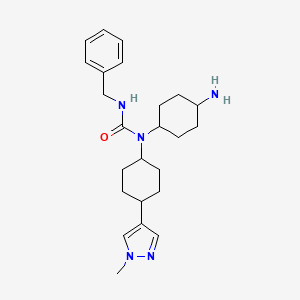

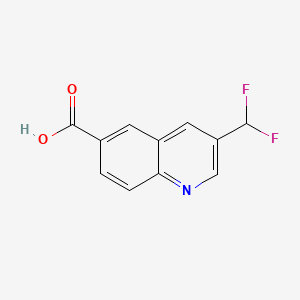

![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
